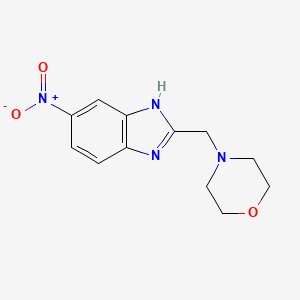

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

Übersicht

Beschreibung

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The addition of a morpholinylmethyl group and a nitro group at specific positions on the benzimidazole ring enhances its chemical and biological properties, making it a compound of interest in various scientific research fields .

Wirkmechanismus

Target of Action

The primary targets of 2-substituted benzimidazole derivatives, such as the compound , are often associated with cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

The compound interacts with its targets, leading to various mechanisms of action as anticancer agents . The specific mode of action can vary depending on the substitution pattern around the nucleus .

Result of Action

The result of the compound’s action is typically a reduction in the proliferation of cancer cells . The specific molecular and cellular effects can vary based on the compound’s structure and the nature of its target.

Biochemische Analyse

Biochemical Properties

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . It also interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest at the S/G2 phase and downregulate the expression of cyclin B1, CDK2, and PCNA, which are crucial for cell cycle progression . Additionally, it promotes apoptosis in cancer cells by activating caspase-dependent pathways .

Molecular Mechanism

At the molecular level, 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their activity and leading to changes in gene expression. For example, this compound inhibits topoisomerase II, an enzyme essential for DNA replication, thereby preventing cancer cell proliferation . It also modulates the activity of transcription factors, leading to altered gene expression and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxic effects .

Metabolic Pathways

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can influence metabolic flux and alter the levels of metabolites in the body .

Transport and Distribution

The transport and distribution of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in these tissues are crucial for its therapeutic effects .

Subcellular Localization

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Its presence in the nucleus is essential for its role in inhibiting DNA replication and inducing apoptosis in cancer cells .

Vorbereitungsmethoden

The synthesis of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(4-morpholinylmethyl)-1H-benzimidazole.

Nitration: The nitration of 2-(4-morpholinylmethyl)-1H-benzimidazole is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:

Substitution: The benzimidazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- has a wide range of scientific research applications, including:

Medicine: Its anticancer properties are being explored for the development of new cancer therapies.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- can be compared with other similar compounds, such as:

2-(4-Morpholinylmethyl)-1H-benzimidazole: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.

5-Nitro-1H-benzimidazole: This compound lacks the morpholinylmethyl group, which may affect its solubility and interaction with biological targets.

2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, which can significantly alter their biological activities and chemical properties.

The presence of both the morpholinylmethyl and nitro groups in 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- makes it unique and potentially more versatile in its applications compared to its analogs .

Biologische Aktivität

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a benzimidazole core with a nitro group and a morpholinylmethyl substituent, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that 1H-benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. Notably, it has shown an IC50 value of approximately 3 μM in inducing cell death in leukemic cells. The compound appears to induce S/G2 cell cycle arrest and downregulates key proteins involved in cell proliferation, such as cyclin B1, CDK2, and PCNA.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Leukemic Cells | 3 | Induces S/G2 arrest; downregulates cyclins |

| A375 (Melanoma) | Not specified | Potential for cytotoxic effects |

| MCF-7 (Breast Cancer) | Not specified | Tested for growth inhibition |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest: The compound causes cell cycle arrest at the S/G2 phase, preventing cancer cells from proliferating.

- Protein Downregulation: It downregulates proteins essential for cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Production: Interaction with cellular enzymes may lead to increased ROS levels, contributing to cytotoxicity .

Additional Biological Activities

Beyond its anticancer properties, benzimidazole derivatives are known for their diverse biological activities:

- Antimicrobial Activity: Some studies have reported that benzimidazole derivatives exhibit antimicrobial properties against various pathogens.

- Antiviral Activity: Certain derivatives have shown inhibitory effects against viruses such as Hepatitis C Virus (HCV) and other Flaviviridae family members .

Study on Anticancer Activity

A study published in 2022 evaluated a series of N-Mannich-base-type hybrid compounds containing morpholine moieties, including derivatives of benzimidazole. These compounds were tested against several human cancer cell lines (A375, C32, MCF-7). Results indicated that specific compounds exhibited significant cytotoxic effects and induced apoptosis through various mechanisms including F-actin depolarization .

Synthesis and Evaluation of Derivatives

Research also highlights the synthesis of new benzimidazole derivatives that enhance solubility and bioactivity. For example, compounds with different substituents at the 4-position showed varied biological activities, indicating that structural modifications can lead to improved pharmacological profiles .

Eigenschaften

IUPAC Name |

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUIMZSYELSWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356716 | |

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94720-52-2 | |

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.